1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-(4-propan-2-ylphenyl)piperidin-3-amine
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Overview
Description
1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-(4-propan-2-ylphenyl)piperidin-3-amine is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups, a piperidine ring, and a phenyl ring with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-(4-propan-2-ylphenyl)piperidin-3-amine typically involves multiple steps:
Formation of 5-chloro-1,3-dimethylpyrazole: This can be achieved by chlorination of 1,3-dimethylpyrazole using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The 5-chloro-1,3-dimethylpyrazole is then alkylated with a suitable alkylating agent to introduce the methyl group at the 4-position.
Coupling with Piperidine: The resulting intermediate is coupled with N-(4-propan-2-ylphenyl)piperidin-3-amine under conditions that facilitate nucleophilic substitution, such as the use of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-(4-propan-2-ylphenyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen or other electronegative atoms.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-(4-propan-2-ylphenyl)piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-(4-propan-2-ylphenyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1,3-dimethylpyrazole: Shares the pyrazole ring with chlorine and methyl substitutions.
N-(4-propan-2-ylphenyl)piperidin-3-amine: Contains the piperidine and phenyl rings with an isopropyl group.
Uniqueness
1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-(4-propan-2-ylphenyl)piperidin-3-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-(4-propan-2-ylphenyl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN4/c1-14(2)16-7-9-17(10-8-16)22-18-6-5-11-25(12-18)13-19-15(3)23-24(4)20(19)21/h7-10,14,18,22H,5-6,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTGWENLARBXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN2CCCC(C2)NC3=CC=C(C=C3)C(C)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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